tert-butyl 2-amino-3a,4,7,7a-tetrahydrothiazolo[5,4-c]pyridine-5(6H)-carboxylate
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Overview
Description
TERT-BUTYL 2-AMINO-3A,6,7,7A-TETRAHYDROTHIAZOLO[5,4-C]PYRIDINE-5(4H)-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 2-AMINO-3A,6,7,7A-TETRAHYDROTHIAZOLO[5,4-C]PYRIDINE-5(4H)-CARBOXYLATE typically involves the reaction of 2-amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with tert-butyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 2-AMINO-3A,6,7,7A-TETRAHYDROTHIAZOLO[5,4-C]PYRIDINE-5(4H)-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are often facilitated by catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
TERT-BUTYL 2-AMINO-3A,6,7,7A-TETRAHYDROTHIAZOLO[5,4-C]PYRIDINE-5(4H)-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-AMINO-3A,6,7,7A-TETRAHYDROTHIAZOLO[5,4-C]PYRIDINE-5(4H)-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
TERT-BUTYL 2-AMINO-3A,6,7,7A-TETRAHYDROTHIAZOLO[5,4-C]PYRIDINE-5(4H)-CARBOXYLATE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H19N3O2S |
---|---|
Molecular Weight |
257.35 g/mol |
IUPAC Name |
tert-butyl 2-amino-4,6,7,7a-tetrahydro-3aH-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H19N3O2S/c1-11(2,3)16-10(15)14-5-4-7-8(6-14)17-9(12)13-7/h7-8H,4-6H2,1-3H3,(H2,12,13) |
InChI Key |
SENBZDVUHKHFJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)SC(=N2)N |
Origin of Product |
United States |
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